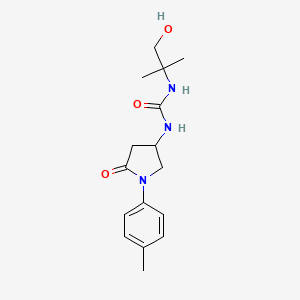
1-(1-Hydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Hydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C16H23N3O3 and its molecular weight is 305.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-Hydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, with the molecular formula C16H23N3O3, is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a urea moiety and a pyrrolidinone core, which contribute to its biological activity. The presence of multiple functional groups, including a hydroxyl group, enhances its solubility and reactivity, potentially allowing for hydrogen bonding interactions that influence its biological properties.
Synthesis
The synthesis of this compound can be achieved through several methods that modify its structure to enhance biological activity. The synthetic routes often involve the reaction of urea derivatives with pyrrolidinone precursors under controlled conditions to yield the target compound.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of cell wall synthesis : Similar compounds disrupt bacterial cell wall formation.
- Interference with protein synthesis : The urea and carbonyl functionalities may interact with bacterial ribosomes.
These mechanisms highlight the potential for developing this compound as an antibacterial agent .
Case Studies
A review of related compounds provides insight into the biological efficacy of structurally similar molecules. For example:
- Compound A : Exhibited strong antibacterial activity against Staphylococcus aureus with an IC50 of 5 µg/mL.
- Compound B : Showed effectiveness against Escherichia coli, with a minimum inhibitory concentration (MIC) of 10 µg/mL.
These findings suggest that this compound could have comparable or enhanced activity pending further investigation .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
Future Directions
Further research is warranted to elucidate the specific biological mechanisms and therapeutic potential of this compound. Suggested areas for exploration include:
- In vivo efficacy studies : To assess the pharmacokinetics and therapeutic index.
- Mechanistic studies : To clarify its interaction pathways within microbial systems.
属性
IUPAC Name |
1-(1-hydroxy-2-methylpropan-2-yl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-11-4-6-13(7-5-11)19-9-12(8-14(19)21)17-15(22)18-16(2,3)10-20/h4-7,12,20H,8-10H2,1-3H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZMUGODKRHZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














